Cas no 91237-67-1 ((2R)-2-ethyl-3-methylbutanal)
(2R)-2-ethyl-3-methylbutanal Chemical and Physical Properties
Names and Identifiers
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- BUTANAL, 2-ETHYL-3-METHYL-, (R)-
- Butanal, 2-ethyl-3-methyl-, (R)- (9CI)
- (2R)-2-ethyl-3-methylbutanal
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- MDL: MFCD24675303
- Inchi: 1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3/t7-/m0/s1
- InChI Key: SHGPBDQRELYPLO-ZETCQYMHSA-N
- SMILES: C(=O)[C@H](CC)C(C)C
(2R)-2-ethyl-3-methylbutanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-259965-1.0g |
(2R)-2-ethyl-3-methylbutanal |
91237-67-1 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-259965-1g |
(2R)-2-ethyl-3-methylbutanal |
91237-67-1 | 1g |
$0.0 | 2023-09-14 |
(2R)-2-ethyl-3-methylbutanal Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (2R)-2-ethyl-3-methylbutanal
Comprehensive Analysis of (2R)-2-ethyl-3-methylbutanal (CAS No. 91237-67-1): Properties, Applications, and Industry Trends
The chemical compound (2R)-2-ethyl-3-methylbutanal (CAS No. 91237-67-1) is a chiral aldehyde with significant relevance in the fragrance and flavor industries. Its unique molecular structure, characterized by an ethyl group at the second carbon and a methyl group at the third carbon, contributes to its distinctive olfactory and gustatory properties. This article delves into the compound's chemical characteristics, synthesis methods, and emerging applications, while addressing frequently searched questions such as "What is the use of (2R)-2-ethyl-3-methylbutanal?" and "How is CAS 91237-67-1 synthesized?".
From a structural perspective, (2R)-2-ethyl-3-methylbutanal belongs to the family of branched-chain aldehydes, which are widely studied for their role in creating complex aroma profiles. The CAS 91237-67-1 compound exhibits a fruity, green, and slightly woody odor, making it a valuable ingredient in perfumery. Recent trends in "sustainable fragrance ingredients" and "natural-like aroma chemicals" have increased interest in this molecule, as it can be derived from bio-based precursors through advanced catalytic processes.
The synthesis of (2R)-2-ethyl-3-methylbutanal typically involves asymmetric hydrogenation or enzymatic resolution techniques, which align with the growing demand for "chiral synthesis methods" in fine chemicals production. Industry professionals often search for "purity standards for 91237-67-1", as the enantiomeric purity significantly impacts its performance in end-use applications. High-purity grades (>98% ee) are preferred for premium fragrance formulations, while technical grades find use in household products and functional perfumery.
In flavor applications, CAS 91237-67-1 contributes to the creation of "natural-identical flavor compounds", particularly in fruit flavor systems. The compound's GRAS (Generally Recognized As Safe) status makes it suitable for food contact applications, though specific usage levels are regulated by regional food safety authorities. Recent discussions about "clean label flavor ingredients" have prompted research into greener production methods for this aldehyde, including biocatalytic routes using engineered enzymes.
The global market for (2R)-2-ethyl-3-methylbutanal is influenced by several factors, including the expansion of the personal care industry and changing consumer preferences toward "sophisticated scent profiles". Market analysts frequently query "price trends for 91237-67-1" and "supply chain dynamics", as the compound's availability depends on precursor chemicals like isobutyraldehyde. The development of novel "green chemistry protocols" for its production may significantly impact future market dynamics.
From a technical standpoint, proper storage and handling of CAS 91237-67-1 require attention to its chemical properties. The compound should be protected from oxidation and stored under inert atmosphere when in pure form. Formulators often search for "stabilization techniques for aldehydes" and "compatibility with other fragrance ingredients", as these factors determine the compound's shelf life and performance in final products.
Recent patent literature reveals innovative applications of (2R)-2-ethyl-3-methylbutanal in "microencapsulated fragrance systems" and "controlled-release technologies". These advancements address common consumer demands for longer-lasting scents in products like fabric softeners and air fresheners. The compound's molecular characteristics make it particularly suitable for these advanced delivery systems, creating opportunities for product differentiation in competitive markets.
Environmental and regulatory aspects of CAS 91237-67-1 remain important discussion points. The compound's biodegradation profile and ecotoxicological data are frequently requested by manufacturers seeking "eco-friendly fragrance ingredients". Current research focuses on improving the sustainability profile of (2R)-2-ethyl-3-methylbutanal through life cycle assessment studies and green chemistry metrics, responding to industry-wide initiatives for "sustainable scent creation".
Analytical characterization of 91237-67-1 employs standard techniques such as GC-MS, chiral HPLC, and NMR spectroscopy. Quality control professionals often inquire about "analytical methods for aldehyde purity" and "isomer separation techniques", as these are critical for ensuring product consistency. Recent advancements in "hyphenated analytical techniques" have improved the detection and quantification of trace impurities in commercial samples.
Future prospects for (2R)-2-ethyl-3-methylbutanal include potential applications in "functional fragrances" with mood-enhancing properties and "smart packaging systems" that release fragrance upon activation. The compound's chemical versatility positions it well for these innovative applications, particularly as consumer interest grows in "multi-sensory product experiences". Ongoing research into structure-odor relationships may further expand the utility of this interesting molecule.
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